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Introduction
Fibroblast Growth Factor 1 (FGF1), also known as acidic fibroblast growth factor (aFGF), is a

potent mitogen and a critical regulator of cell proliferation, differentiation, migration, and

survival.[1] It plays a significant role in various physiological processes, including embryonic

development, angiogenesis, and wound healing.[1][2] Dysregulation of FGF1 signaling is

implicated in several pathologies, including cancer and developmental disorders.[1][3]

Consequently, accurate and sensitive quantification of FGF1 gene expression is crucial for

understanding its biological roles and for the development of novel therapeutic strategies.

Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for

measuring gene expression levels.[4][5] This document provides a detailed protocol for the

analysis of FGF1 gene expression using SYBR Green-based qPCR, from experimental design

to data analysis and interpretation.

Signaling Pathway
FGF1 initiates intracellular signaling by binding to Fibroblast Growth Factor Receptors

(FGFRs), which are receptor tyrosine kinases.[2][6] This binding, facilitated by heparan sulfate

proteoglycans, induces receptor dimerization and autophosphorylation of the intracellular

kinase domains.[6] This activation triggers several downstream signaling cascades, including

the RAS/MAPK pathway, which primarily regulates cell proliferation and differentiation, the
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PI3K/AKT pathway, which is crucial for cell survival, and the PLCγ pathway, which influences

cell morphology and migration.[6][7]

Cell Membrane

Cytoplasm

Nucleus

FGF1

FGFR

HSPG

P P

FRS2

 recruits

PLCγ

 recruits

GRB2 PI3K

SOS

RAS

RAF

MEK

ERK

Transcription
Factors

AKT

DAG IP3

PKC

Gene Expression
(Proliferation, Survival)

Nucleus

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4323088/
https://www.researchgate.net/figure/FGF-FGFR-signaling-pathways_fig1_305689974
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1166094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: FGF1 Signaling Pathway.

Experimental Workflow
The overall workflow for FGF1 gene expression analysis involves several key steps, starting

from sample preparation and culminating in data analysis.

1. Cell Culture & Treatment

2. Total RNA Extraction

3. RNA Quality & Quantity Control

4. Reverse Transcription (cDNA Synthesis)

5. Quantitative PCR (qPCR)

6. Data Analysis (ΔΔCt Method)

Results: Relative FGF1 Expression
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Caption: Experimental Workflow for qPCR Analysis.

Detailed Protocols
Cell Culture and Treatment
This protocol is a general guideline and should be optimized for the specific cell line and

experimental conditions.

Cell Seeding: Plate the chosen cell line in appropriate culture vessels (e.g., 6-well plates).

The seeding density should be optimized to achieve 70-80% confluency at the time of

treatment.

Cell Culture Conditions: Culture cells in the recommended medium supplemented with fetal

bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

Treatment: Once cells reach the desired confluency, replace the culture medium with a fresh

medium containing the test compound or vehicle control. Incubate for the desired treatment

duration.

Total RNA Extraction
High-quality RNA is essential for accurate qPCR results.

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and

lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol® reagent).

RNA Isolation: Isolate total RNA from the cell lysate according to the manufacturer's protocol

of the chosen RNA isolation kit.

DNase Treatment: To remove any contaminating genomic DNA, treat the isolated RNA with

DNase I.

RNA Purification: Purify the RNA using a column-based method or phenol-chloroform

extraction followed by ethanol precipitation.

RNA Resuspension: Resuspend the purified RNA pellet in nuclease-free water.
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RNA Quality and Quantity Control
Quantification: Determine the RNA concentration using a spectrophotometer (e.g.,

NanoDrop) by measuring the absorbance at 260 nm.

Purity Assessment: Assess RNA purity by measuring the A260/A280 and A260/A230 ratios.

The A260/A280 ratio should be between 1.8 and 2.1, and the A260/A230 ratio should be

greater than 1.8.

Integrity Check: (Optional but recommended) Verify RNA integrity using agarose gel

electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer).

Reverse Transcription (cDNA Synthesis)
Reaction Setup: In a nuclease-free tube, combine the following components:

Total RNA (1 µg is typically recommended)

Reverse Transcriptase

dNTPs

RNase Inhibitor

Oligo(dT) primers or random hexamers

Nuclease-free water to the final volume

Incubation: Perform the reverse transcription reaction using the thermal cycler conditions

recommended by the cDNA synthesis kit manufacturer.[8]

Storage: Store the resulting cDNA at -20°C.

Quantitative PCR (qPCR)
The following tables provide primer sequences and a generalized qPCR protocol.

Table 1: Human and Mouse FGF1 Primer Sequences
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Species Gene
Forward
Primer (5' - 3')

Reverse
Primer (5' - 3')

Reference

Human FGF1

ATGGCACAGTG

GATGGGACAA

G

TAAAAGCCCGT

CGGTGTCCATG
[9]

Mouse FGF1

CCAAGGAAAC

GTCCACAGTCA

G

ACGGCTGAAG

ACATCCTGTCT

C

[10]

Human GAPDH
GTCTCCTCTGA

CTTCAACAGCG

ACCACCCTGTT

GCTGTAGCCAA
OriGene

Mouse Gapdh
AATGGATTTGG

ACGCATTGGT

TTTGCACTGGT

ACGTGTTGAT
OriGene

Note: It is highly recommended to validate primer specificity and efficiency before use.

Table 2: qPCR Reaction Mix

Component
Volume (µL) for 20 µL
reaction

Final Concentration

2x SYBR Green qPCR Master

Mix
10 1x

Forward Primer (10 µM) 0.4 200 nM

Reverse Primer (10 µM) 0.4 200 nM

cDNA Template (diluted) 2 1-100 ng

Nuclease-free Water 7.2 -

Total Volume 20

Table 3: qPCR Cycling Conditions
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Stage Step
Temperature
(°C)

Time Cycles

1
Initial

Denaturation
95 10 min 1

2 Denaturation 95 15 sec 40

Annealing/Exten

sion
60 1 min

3
Melt Curve

Analysis
60-95 Gradual increase 1

Note: These are general conditions and may require optimization based on the qPCR

instrument and master mix used.[9][10]

Data Analysis
The relative quantification of FGF1 gene expression can be determined using the comparative

Cq (ΔΔCq) method.[11][12][13]

Data Collection: Obtain the quantification cycle (Cq) values for both the target gene (FGF1)

and a reference gene (e.g., GAPDH) for all samples.[11]

Calculate ΔCq: For each sample, normalize the Cq value of the target gene to the Cq value

of the reference gene.

ΔCq = Cq(FGF1) - Cq(Reference Gene)

Calculate ΔΔCq: Normalize the ΔCq of the treated samples to the ΔCq of the control

(untreated) sample.

ΔΔCq = ΔCq(Treated Sample) - ΔCq(Control Sample)

Calculate Fold Change: Determine the relative expression fold change.

Fold Change = 2^(-ΔΔCq)
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Table 4: Example Data Analysis

Sample
Treatmen
t

Gene Cq ΔCq ΔΔCq

Fold
Change
(2^-
ΔΔCq)

1 Control FGF1 25.2 5.2 0 1.0

GAPDH 20.0

2 Treated FGF1 23.5 3.6 -1.6 3.03

GAPDH 19.9

Conclusion
This application note provides a comprehensive guide for the quantitative analysis of FGF1

gene expression using qPCR. Adherence to these protocols and data analysis guidelines will

enable researchers to obtain reliable and reproducible results, facilitating a deeper

understanding of the role of FGF1 in health and disease and supporting the development of

targeted therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4323088/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4323088/
https://www.researchgate.net/figure/FGF-FGFR-signaling-pathways_fig1_305689974
https://pmc.ncbi.nlm.nih.gov/articles/PMC8749990/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8749990/
https://www.origene.com/catalog/gene-expression/qpcr-primer-pairs/hp200741-fgf1-human-qpcr-primer-pair-nm-000800
https://www.origene.com/catalog/gene-expression/qpcr-primer-pairs/mp204801-fgf1-mouse-qpcr-primer-pair-nm-010197
https://www.bio-rad.com/en-de/applications-technologies/qpcr-analysis?ID=8bf12444-522e-e3cb-18cd-ccd0ec94f91a
https://www.qiagen.com/us/applications/geneglobe/qpcr-data-analysis
https://m.youtube.com/watch?v=8xxbQsOLYLQ
https://www.benchchem.com/product/b1166094#quantitative-pcr-for-fgf1-gene-expression-analysis
https://www.benchchem.com/product/b1166094#quantitative-pcr-for-fgf1-gene-expression-analysis
https://www.benchchem.com/product/b1166094#quantitative-pcr-for-fgf1-gene-expression-analysis
https://www.benchchem.com/product/b1166094#quantitative-pcr-for-fgf1-gene-expression-analysis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1166094?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1166094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1166094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

